
A Comparative-Analysis of VER-00158411 and
Other Leading CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of VER-00158411 against other prominent Checkpoint Kinase 1 (CHK1) inhibitors.

This document summarizes key performance data, details experimental methodologies for

pivotal assays, and visualizes relevant biological pathways and workflows to provide a

comprehensive overview for drug development and research applications.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response

(DDR) pathway. It plays a central role in orchestrating cell cycle arrest to allow for DNA repair,

thereby preventing cells with damaged DNA from entering mitosis. Due to the reliance of many

cancer cells on the CHK1-mediated checkpoint for survival, particularly in the context of

increased replicative stress or in combination with DNA-damaging agents, CHK1 has emerged

as a promising target for cancer therapy. This guide focuses on VER-00158411 and compares

its performance with other well-characterized CHK1 inhibitors: Prexasertib (LY2606368), GDC-

0575 (ARRY-575), SRA737 (CCT245737), and MK-8776 (SCH 900776).

Performance Comparison of CHK1 Inhibitors
The following table summarizes the in vitro potency of VER-00158411 and other selected

CHK1 inhibitors against CHK1 and other relevant kinases. The half-maximal inhibitory

concentration (IC50) is a measure of the inhibitor's potency.
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Inhibitor Target IC50 (nM) Selectivity Profile

VER-00158411 CHK1 4.4

Also inhibits CHK2

with a similar potency

(IC50 = 4.5 nM)[1][2].

CHK2 4.5

Prexasertib

(LY2606368)
CHK1 1

Potent inhibitor of both

CHK1 and CHK2

(IC50 = 8 nM)[3]. Also

inhibits RSK1 (IC50 =

9 nM)[3].

CHK2 8[3]

GDC-0575 (ARRY-

575)
CHK1 1.2[4]

Highly selective for

CHK1[5][4].

SRA737

(CCT245737)
CHK1 1.3 - 1.4[6][7][8]

Highly selective for

CHK1, with >1,000-

fold selectivity over

CHK2 and CDK1[6][7]

[9][8].

CHK2 2440 - 9030

CDK1 9030

MK-8776 (SCH

900776)
CHK1 3[10][11][12]

Selective for CHK1,

with 500-fold

selectivity over CHK2

and 50-fold over

CDK2[8][10][12].

CHK2 1500[8]

CDK2 160[8]
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To understand the context in which these inhibitors function, the following diagrams illustrate

the CHK1 signaling pathway and a general experimental workflow for evaluating CHK1

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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